5-Amino-[3,3'-bipyridin]-6(1H)-one
Overview
Description
5-Amino-[3,3’-bipyridin]-6(1H)-one: is an organic compound belonging to the bipyridine family It consists of two pyridine rings connected by a single bond, with an amino group at the 5-position and a keto group at the 6-position of one of the pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-[3,3’-bipyridin]-6(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Formation of Bipyridine Core: The two pyridine rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Introduction of Amino Group: The amino group is introduced at the 5-position through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated bipyridine intermediate.
Formation of Keto Group: The keto group at the 6-position is introduced through an oxidation reaction, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of 5-Amino-[3,3’-bipyridin]-6(1H)-one follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated bipyridine intermediates, amines, and appropriate solvents such as ethanol or dimethylformamide.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted bipyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Catalysis: 5-Amino-[3,3’-bipyridin]-6(1H)-one is used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Material Science:
Biology and Medicine:
Drug Development: The compound and its derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Probes: It is used as a fluorescent probe in biological studies to investigate cellular processes and molecular interactions.
Industry:
Dye and Pigment Production: The compound is used as an intermediate in the synthesis of dyes and pigments for various industrial applications.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-Amino-[3,3’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of enzymes and other proteins. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity, disruption of protein-protein interactions, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but different functional groups.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and as a precursor to redox-active compounds like paraquat.
3,4’-Bipyridine: Used in the synthesis of pharmaceutical agents such as inamrinone and milrinone, which are used to treat heart failure.
Uniqueness: 5-Amino-[3,3’-bipyridin]-6(1H)-one is unique due to the presence of both an amino group and a keto group on the bipyridine core, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-amino-5-pyridin-3-yl-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9-4-8(6-13-10(9)14)7-2-1-3-12-5-7/h1-6H,11H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWAVCJDVQZDFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CNC(=O)C(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276216 | |
Record name | 5-Amino-[3,3'-bipyridin]-6(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79611-44-2 | |
Record name | 5-Amino-[3,3'-bipyridin]-6(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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